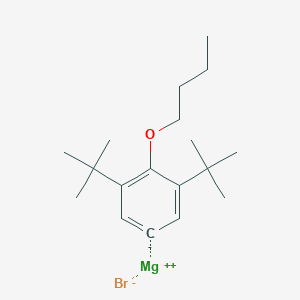

(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide

Description

(4-n-Butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is a Grignard reagent characterized by a phenyl ring substituted with a 4-n-butyloxy group (electron-donating alkoxy chain) and 3,5-di-tert-butyl groups (sterically bulky substituents). This structure confers unique reactivity and stability, making it valuable in organometallic synthesis, particularly in ligand preparation and cross-coupling reactions. Its synthesis typically involves mechanochemical ball-milling of the corresponding aryl bromide with magnesium in air, a method validated by deuterium-labeling experiments to confirm nucleophile formation .

Properties

IUPAC Name |

magnesium;2-butoxy-1,3-ditert-butylbenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29O.BrH.Mg/c1-8-9-13-19-16-14(17(2,3)4)11-10-12-15(16)18(5,6)7;;/h11-12H,8-9,13H2,1-7H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVIVJVCKUGAOW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of (4-n-butyloxy-3,5-di-tert-butylphenyl)bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.

-

Starting Materials

- (4-n-butyloxy-3,5-di-tert-butylphenyl)bromide

- Magnesium metal

- Anhydrous ether (e.g., tetrahydrofuran or diethyl ether)

-

Reaction Conditions

- The reaction mixture is stirred at room temperature or slightly elevated temperatures.

- The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

- Using large reactors equipped with efficient stirring mechanisms.

- Maintaining strict control over the inert atmosphere to prevent contamination.

- Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Nucleophilic Substitution: Can displace halides or other leaving groups in organic molecules.

Coupling Reactions: Participates in coupling reactions with alkynes or alkenes to form new carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Coupled Products: Formed from coupling reactions with alkynes or alkenes.

Scientific Research Applications

(4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has several applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the synthesis of polymers and advanced materials.

Medicinal Chemistry: Utilized in the development of new drug candidates by forming carbon-carbon bonds in complex molecules.

Catalysis: Acts as a reagent in catalytic processes to form new chemical bonds.

Mechanism of Action

The mechanism of action of (4-n-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The tert-butyl groups provide steric hindrance, which can influence the selectivity and outcome of the reactions. The molecular targets are typically carbonyl compounds, halides, and other electrophiles.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations:

Steric Effects :

- The 3,5-di-tert-butyl groups in the target compound and (3,5-di-tert-butylphenyl)MgBr create significant steric hindrance, slowing nucleophilic attacks but stabilizing intermediates in ligand synthesis .

- In contrast, 3,5-dimethyl substituents (in 3,5-Dimethyl-4-methoxyphenyl MgBr) offer reduced bulk, enabling faster reaction kinetics .

Electronic Effects :

- The 4-n-butyloxy group in the target compound provides stronger electron-donating effects compared to methoxy (OMe) due to its longer alkyl chain, enhancing resonance stabilization of the aryl-Mg bond .

- This contrasts with (3,5-di-tert-butylphenyl)MgBr, which lacks electron-donating groups, resulting in less polarized Mg–C bonds and lower nucleophilicity .

Key Findings:

Mechanochemical Synthesis: The target compound’s synthesis via ball-milling in air demonstrates superior practicality compared to traditional methods requiring dry solvents and inert atmospheres . This contrasts with (3,5-di-tert-butylphenyl)MgBr, which is typically synthesized under strict anhydrous conditions .

Catalytic Utility: The 4-n-butyloxy group enhances ligand solubility in nonpolar solvents, making the target compound ideal for synthesizing FeCl₂(SciPROP-R)₂-R catalysts, which show high activity in Suzuki-Miyaura couplings . In contrast, 3,5-Dimethyl-4-methoxyphenyl MgBr is primarily used in pharmaceutical intermediates, where smaller substituents facilitate easier functionalization .

Stability and Handling

- Air and Moisture Sensitivity: The target compound’s stability in air during mechanochemical synthesis is exceptional for a Grignard reagent, attributed to the protective steric bulk of tert-butyl groups . However, like all Grignard reagents, it reacts violently with water, necessitating careful handling .

Biological Activity

(4-n-Butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a magnesium center coordinated to a phenolic ligand, which significantly influences its biological activity. The presence of tert-butyl groups enhances lipophilicity and stability, potentially affecting its interaction with biological systems.

Antioxidant Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antioxidant properties. For instance, the related compound 2,4-di-tert-butylphenol has shown a considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the stabilization of radical intermediates through the phenolic hydroxyl group and the tert-butyl substituents .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 2,4-Di-tert-butylphenol | 10 | HeLa | Radical scavenging |

| (4-n-Butyloxy-3,5-DTBP) | TBD | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory effects of related phenolic compounds have been documented in various studies. For example, 2,4-di-tert-butylphenol was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests that this compound may similarly modulate inflammatory responses.

| Study | Cytokine Inhibition | Concentration (µg/mL) |

|---|---|---|

| RAW264.7 Macrophages | TNF-α | 50 and 100 |

| IL-6 | 50 and 100 |

Cytotoxicity

Cytotoxicity assays have indicated that certain derivatives of di-tert-butylphenol can induce cell death in cancer cell lines. For instance, studies report IC50 values around 10 µg/mL for HeLa cells when treated with related compounds . This raises the potential for this compound as a candidate for further investigation in cancer therapies.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | TBD | TBD |

Case Studies

- Study on Antioxidant Mechanism : A study investigated the antioxidant mechanism of related compounds in HepG2 cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels after treatment with di-tert-butylphenol derivatives, suggesting a protective effect against oxidative stress .

- Inflammatory Response Modulation : Another study assessed the impact of these compounds on inflammatory markers in animal models. The administration of di-tert-butylphenol showed a marked decrease in serum levels of inflammatory cytokines after induced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.